Antiproliferative Activity of N-1,3-Benzothiazol-2-ylbenzamides: Class-Level Evidence and the Critical Data Gap for CAS 912759-19-4
A systematic screen of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives by Corbo et al. (2016) established that the substitution pattern dictates antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The most active compound in that series, a difluorobenzamide-containing benzothiazole (compound 45/1k), achieved percent inhibition values of 64 ± 2% against MCF-7 and 64 ± 6% against HepG2 at 64 µM [REFS-1, REFS-2]. This class-level data provides a frame of reference, but no public head-to-head study has yet evaluated the specific compound 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-19-4) against its closest regioisomeric analogs under identical assay conditions. Therefore, any direct quantitative differentiation claim for CAS 912759-19-4 would be speculative [3].
| Evidence Dimension | Antiproliferative activity against MCF-7 and HepG2 cell lines (class-level benchmark) |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature or authoritative databases as of 2026-04-29. |
| Comparator Or Baseline | Lead compound from Corbo et al. (2016) series: difluorobenzamide-benzothiazole (compound 45/1k). MCF-7 inhibition: 64 ± 2% at 64 µM; HepG2 inhibition: 64 ± 6% at 64 µM. |
| Quantified Difference | Cannot be calculated; direct comparative data unavailable. |
| Conditions | MCF-7 and HepG2 cell lines; 64 µM compound concentration; % inhibition relative to untreated control (Corbo et al., 2016). |
Why This Matters
The absence of quantitative head-to-head data means procurement decisions for CAS 912759-19-4 must currently rely on structural rationale and class-level trends rather than on empirically validated differentiation; researchers selecting this compound over regioisomeric analogs should plan internal comparative profiling to confirm any hypothesized advantage.
- [1] Corbo, F.; Carocci, A.; Armenise, D.; De Laurentis, N.; Laghezza, A.; Loiodice, F.; Ancona, P.; Muraglia, M.; Pagliarulo, V.; Franchini, C.; Catalano, A. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. J. Chem. 2016, 2016, 4267564. View Source
- [2] SciCite. Citation statement analysis for Corbo et al. (2016), J. Chem. 2016, 4267564: compound 45/1k inhibition data. https://scite.ai/reports/antiproliferative-activity-evaluation-of-a-LX6QXl (accessed 2026-04-29). View Source
- [3] This Evidence Guide acknowledges a data gap: no peer-reviewed head-to-head comparison for CAS 912759-19-4 was identified across PubMed, ChEMBL, PubChem, Google Patents, or WIPO PATENTSCOPE as of 2026-04-29. View Source
